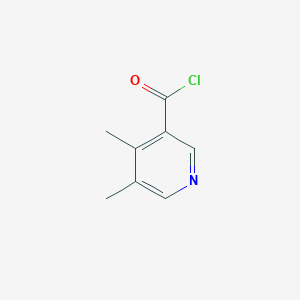
2-(2-Ethylphenyl)-1-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylphenyl)-1-phenylethanamine is an organic compound belonging to the class of phenethylamines. This compound features a phenylethylamine backbone with an ethyl group attached to the phenyl ring. Phenethylamines are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)-1-phenylethanamine typically involves the reaction of 2-ethylbenzyl chloride with phenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalytic hydrogenation of the corresponding nitro compound can be employed to produce the desired amine.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylphenyl)-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of halogen atoms or other functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(2-Ethylphenyl)-1-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylphenyl)-1-phenylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(2-Ethylphenyl)-1-phenylethanamine can be compared to other phenethylamines, such as:
Phenylethylamine: The parent compound, which lacks the ethyl group on the phenyl ring.
2-Phenylethylamine: Similar structure but with different substituents on the phenyl ring.
Amphetamine: A well-known stimulant with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
406174-55-8 |
|---|---|
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
2-(2-ethylphenyl)-1-phenylethanamine |
InChI |
InChI=1S/C16H19N/c1-2-13-8-6-7-11-15(13)12-16(17)14-9-4-3-5-10-14/h3-11,16H,2,12,17H2,1H3 |
Clave InChI |
MDUMEJLNKRZDIM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CC(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)




![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)





